二异丙氨基乙酸

描述

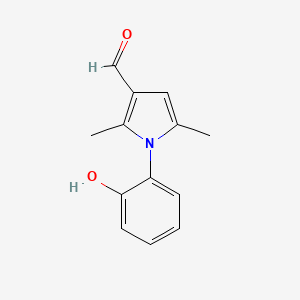

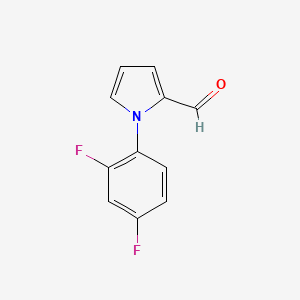

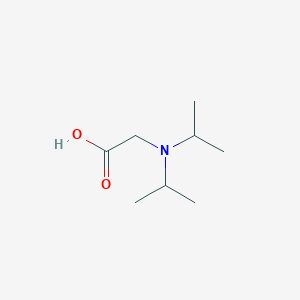

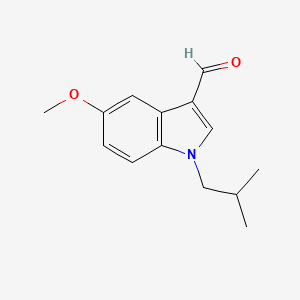

Diisopropylamino-acetic acid is a secondary amine with the chemical formula (Me 2 CH) 2 NH (Me = methyl). It is a colorless liquid with an ammonia-like odor . It contains total 27 bond(s); 10 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 hydroxyl group(s) .

Synthesis Analysis

Diisopropylamine is a common amine nucleophile in organic synthesis. Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine. It reacts with organolithium reagents to give lithium diisopropylamide (LDA) .Molecular Structure Analysis

Diisopropylamino-acetic acid contains total 28 atom(s); 17 Hydrogen atom(s), 8 Carbon atom(s), 1 Nitrogen atom(s) and 2 Oxygen atom(s) . It also contains total 27 bond(s); 10 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis

Diisopropylamine is a common amine nucleophile in organic synthesis. Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine. It reacts with organolithium reagents to give lithium diisopropylamide (LDA) .Physical And Chemical Properties Analysis

Diisopropylamine is a colorless liquid with an ammonia-like odor . Its lithium derivative, lithium diisopropylamide, known as LDA is a widely used reagent .科学研究应用

药物研究和药物递送系统:二异丙氨基乙酸衍生物已在药物研究中得到探索,特别是在药物递送系统方面。一项值得注意的研究重点研究了2-(二异丙氨基)乙基甲基丙烯酸酯对酸触发的环状亚苄基缩醛的水解的影响,这对于有效的药物递送至关重要 (Tang 等,2015)。

核医学和影像学:在核医学领域,二异丙氨基乙酸衍生物,特别是双异丙基亚氨基二乙酸(双异丙基亚氨基二乙酸),因其在评估肝胆疾病中的潜力而被研究。一项研究讨论了一个案例,其中Tc-99m双异丙基亚氨基二乙酸在影像学中表现出改变的生物分布模式,突出了其在诊断程序中的应用 (Massie 等,1982)。

化学合成和分子相互作用:二异丙氨基乙酸及其类似物在化学合成和理解分子相互作用中起着重要作用。例如,一项关于通过激活硼-氯键的镍催化的炔烃反式炔基硼化研究使用了(二异丙氨基)氯硼烷醚,证明了它们在复杂化学反应中的重要性 (Yamamoto & Suginome,2005)。

抗菌研究:乙酸,一种相关的化合物,已被研究其抗菌作用。研究表明,即使在低浓度下,乙酸也具有很强的杀菌特性,使其成为用作局部防腐剂的潜在候选物 (Ryssel 等,2009)。

材料科学和聚合物研究:二异丙氨基乙酸衍生物与其他材料(如羟丙基纤维素)的相互作用已在材料科学中得到探索。该领域的研究重点关注这些组合的流变特性,提供了对聚合物的行为及其潜在应用的见解 (Navard & Haudin,1986)。

生化研究:二异丙氨基乙酸衍生物也已用于生化研究。例如,关于乙酸对细胞散射光的影响的研究有助于更好地理解细胞过程,并可能有助于开发技术以提高乙酸在医学诊断中的应用效用 (Marina 等,2012)。

代谢研究:关于乙酸对代谢影响的研究,特别是其在抑制身体脂肪积累中的作用,为潜在的治疗应用提供了见解。研究表明,乙酸可以影响与脂肪酸氧化相关的基因的表达,表明其在预防肥胖中的潜在用途 (Kondo 等,2009)。

安全和危害

未来方向

There are several promising future research directions in the field of microbial fermentation, which encompass the development and enhancement of microbial strains to improve LA production efficiency . The limited impact of acetic acid in archives and libraries also suggests future research directions .

属性

IUPAC Name |

2-[di(propan-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOTVKSRXFESJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390384 | |

| Record name | Diisopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropylamino-acetic acid | |

CAS RN |

44976-83-2 | |

| Record name | Diisopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the pharmacological activity of glucono-di(N-diisopropylamino)acetic acid sodium salt based on this research?

A1: While the abstract doesn't delve into specific mechanisms, it highlights that the research investigated the compound's tolerance and its effects on urinary creatine and creatinine elimination []. This suggests that the compound might interact with metabolic pathways related to these compounds. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)